acerogenin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acerogenin B is a natural compound isolated from the bark of Acer nikoense Maxim, a plant indigenous to Japan. It belongs to the class of cyclic diarylheptanoids, which are characterized by a diphenyl ether motif linked by a seven-carbon bridge. This compound has garnered significant attention due to its potential biological activities, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acerogenin B involves a series of steps, including cycloetherification and intramolecular nucleophilic aromatic substitution reactions. One of the key steps is the cycloetherification of a linear diarylheptanoid precursor under mild conditions using cesium fluoride in dimethylformamide at room temperature. This reaction yields a macrocyclic compound, which is then subjected to further modifications to produce this compound .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis typically involves the extraction of the compound from the bark of Acer nikoense Maxim followed by purification processes. The extraction is usually performed using organic solvents, and the compound is then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Acerogenin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common in the synthesis of this compound derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like cesium fluoride and dimethylformamide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its dihydro and quinone forms. These derivatives are often studied for their enhanced biological activities .
Scientific Research Applications
Mechanism of Action
Acerogenin B exerts its effects primarily through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway. This activation leads to the induction of heme oxygenase-1 (HO-1), which plays a crucial role in protecting cells from oxidative damage. The compound also inhibits the production of nitric oxide (NO) in activated macrophages, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Acerogenin A: Another cyclic diarylheptanoid isolated from Acer nikoense Maxim, known for its neuroprotective effects.
Acerogenin C: A related compound with similar chemical structure and biological activities.
Formononetin: A natural compound with anti-inflammatory properties, often compared with acerogenin B for its biological activities.
Uniqueness
This compound is unique due to its specific activation of the Nrf2 pathway and its potent inhibition of nitric oxide production. These properties distinguish it from other similar compounds and make it a promising candidate for therapeutic applications in neurodegenerative and inflammatory diseases .
Properties
Molecular Formula |
C19H22O3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(10S)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,10-diol |
InChI |
InChI=1S/C19H22O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m0/s1 |
InChI Key |
BDTAPCJUUZRFKY-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@H](C1)O)O |
Canonical SMILES |
C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.